1-Methyl-4-(prop-1-en-2-yl)benzene

Catalog No.
S602881
CAS No.
1195-32-0
M.F
C10H12
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-(prop-1-en-2-yl)benzene

CAS Number

1195-32-0

Product Name

1-Methyl-4-(prop-1-en-2-yl)benzene

IUPAC Name

1-methyl-4-prop-1-en-2-ylbenzene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-8(2)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3

InChI Key

MMSLOZQEMPDGPI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=C)C

solubility

Insoluble in water; soluble in oils
Soluble (in ethanol)

Synonyms

4-isopropenyltoluene

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C

The exact mass of the compound 1-Methyl-4-(prop-1-en-2-yl)benzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 361058. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. It belongs to the ontological category of monocyclic hydrocarbon in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Methyl-4-(prop-1-en-2-yl)benzene (CAS 1195-32-0), commonly referred to as p,alpha-dimethylstyrene or 4-isopropenyltoluene, is a dual-alkylated styrenic monomer and versatile organic building block. Characterized by both an alpha-methyl and a para-methyl group on the styrene core, this compound offers a distinct steric and electronic profile compared to standard baseline monomers like alpha-methylstyrene (AMS) or p-methylstyrene (PMS). In procurement and material selection, it is prioritized for its utility in tuning the thermal properties of specialty copolymers, its role as a specific precursor in catalytic hydrocyanation, and its highly regulated application in trace-level flavor and fragrance compounding [1].

Generic substitution of 1-Methyl-4-(prop-1-en-2-yl)benzene with simpler analogs such as alpha-methylstyrene (AMS) or p-methylstyrene (PMS) frequently fails due to critical differences in electronic activation and steric hindrance. In polymerization workflows, lacking either the alpha- or para-methyl group fundamentally alters the monomer's reactivity ratios and the resulting polymer's glass transition temperature (Tg). In organic synthesis, the weak electron-donating effect of the para-methyl group dictates specific catalytic conversion rates that cannot be replicated by unsubstituted or strongly activated analogs. Furthermore, in specialized formulation contexts such as flavor compounding, baseline styrenics are strictly excluded due to harsh solvent odors and toxicity, making this exact compound non-interchangeable .

Reduced Volatility and Flammability vs. Baseline Alpha-Methylstyrene

For industrial scale-up and bulk storage, 1-Methyl-4-(prop-1-en-2-yl)benzene offers a significantly wider safety margin than the baseline monomer alpha-methylstyrene (AMS). The addition of the para-methyl group increases both the boiling point and the flash point, reducing vapor hazards and evaporative losses during high-temperature polymerization or synthetic processing , [1].

Evidence DimensionFlash Point and Boiling Point
Target Compound DataFlash point: 62.2 °C (144 °F); Boiling point: 186-189 °C
Comparator Or Baselinealpha-Methylstyrene (Flash point: ~44 °C; Boiling point: 165 °C)
Quantified Difference+18.2 °C higher flash point and >20 °C higher boiling point
ConditionsStandard atmospheric pressure

Reduces flammability risks and vapor exposure during procurement storage, handling, and elevated-temperature manufacturing.

Electronic Tuning in Ni-Catalyzed HCN-Free Hydrocyanation

In modern, HCN-free transfer hydrocyanation protocols using Ni(0) precatalysts, the electronic nature of the para-substituent directly dictates the conversion efficiency. The weakly electron-donating para-methyl group of 1-Methyl-4-(prop-1-en-2-yl)benzene yields moderate, predictable conversion to the corresponding nitrile, whereas strongly activated analogs (e.g., methoxy-substituted) drive higher yields but produce a different downstream moiety [1].

Evidence DimensionProduct yield in transfer hydrocyanation
Target Compound Data67% yield of 3-(p-Tolyl)butanenitrile
Comparator Or Baseline1-Methoxy-4-(prop-1-en-2-yl)benzene (89% yield of methoxy-analog)
Quantified Difference22% lower yield than the strongly electron-donating methoxy analog
ConditionsNi(0) precatalyst, anhydrous toluene, 1.0 mmol scale

Allows synthetic chemists to accurately forecast catalytic turnover and select the appropriate precursor based on the required downstream functionalization.

High-Purity Trace Dosing in Specialized Formulations

Unlike bulk styrenic monomers which possess harsh, solvent-like odors and are unsuitable for human consumption, high-purity 1-Methyl-4-(prop-1-en-2-yl)benzene is utilized at trace levels in specialized formulations. It imparts specific spicy, balsamic, and lychee-like notes at parts-per-million thresholds, justifying the procurement of specialized grades for the F&F industry [1].

Evidence DimensionTaste/Odor threshold and usage limits
Target Compound DataTaste threshold at 2.5 ppm; maximum usage 1-5 ppm in beverages and confections
Comparator Or Baselinealpha-Methylstyrene (Excluded from flavor use due to harsh odor and toxicity)
Quantified DifferenceEffective organoleptic profile at <5 ppm vs. complete exclusion of the baseline analog
ConditionsFood and fragrance compounding

Essential for specialized flavor compounding where standard, lower-cost styrenic monomers are strictly prohibited by formulation standards.

Specialty Copolymer Synthesis

Procured as a modifying comonomer to tune the glass transition temperature (Tg) and processability of styrenic resins. The dual alpha/para substitution provides a distinct steric profile compared to AMS or PMS, enabling precise control over polymer architecture .

Safe Cyano-Derivatization

Selected as a starting material for the synthesis of p-tolyl-branched nitriles via modern HCN-free transfer hydrocyanation protocols, allowing laboratories to avoid the handling of highly toxic hydrogen cyanide gas [1].

Advanced Flavor Compounding

Utilized by flavor chemists for trace dosing (1-5 ppm) in food and beverage formulations to achieve specific spicy, balsamic, or lychee profiles without introducing the harsh solvent off-notes typical of bulk styrenics[2].

Physical Description

Liquid
Colourless mobile liquid; citrusy-lemon like aroma

XLogP3

3.7

Boiling Point

185.3 °C

Density

0.846-0.854

Melting Point

-20.0 °C
Mp -20 °
-20°C

UNII

XC8HY3OB86

GHS Hazard Statements

Aggregated GHS information provided by 1461 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 104 of 1461 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1357 of 1461 companies with hazard statement code(s):;
H304 (95.87%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

1195-32-0

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzene, 1-methyl-4-(1-methylethenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Wilger et al. The direct anti-Markovnikov addition of mineral acids to styrenes. Nature Chemistry, doi: 10.1038/nchem.2000, published online 13 July 2014 http://www.nature.com/nchem
Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021

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